2-Phenylsulfanylethanimidamide
Description
2-Phenylsulfanylethanimidamide hydrochloride (CAS: 84544-86-5) is an organosulfur compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of 202.71 g/mol . Its IUPAC name is 2-phenylsulfanylethanimidamide; hydrochloride, and it is characterized by a phenylthio (-S-C₆H₅) group attached to an ethanimidamide backbone. The compound is commercially available as a hydrochloride salt, typically in powder form, and is stored at room temperature . Its SMILES notation (NC(=[NH₂+])CSC₁=CC=CC=C₁.Cl) highlights the amidine group and phenylsulfanyl moiety, which contribute to its reactivity in organic synthesis .
Key properties include:
- PubChem CID: 2746028
- InChI Key: QTFCJAKFFGFURL-UHFFFAOYSA-O
- Synonym: 2-phenylthio acetamidine hydrochloride
Properties
IUPAC Name |
2-phenylsulfanylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFCJAKFFGFURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulfanylethanimidamide typically involves the reaction of phenylthiol with ethanimidamide under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenylthiol, followed by the addition of ethanimidamide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-Phenylsulfanylethanimidamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Phenylsulfanylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-Phenylsulfanylethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenylsulfanylethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The sulfur atom in the compound can form strong interactions with metal ions, which can disrupt the normal function of metalloproteins. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
2-(Benzylsulfanyl)ethanimidamide Hydrochloride
A closely related compound is 2-(benzylsulfanyl)ethanimidamide hydrochloride (CAS: 10378-68-4), which substitutes the phenyl group with a benzyl (-CH₂-C₆H₅) group. Key differences include:
Structural and Functional Implications :
Sulfonamide and Sulfenylating Derivatives
- Sulfonamides : These compounds, such as those derived from 2-phenitidine, exhibit distinct reactivity due to the sulfonyl (-SO₂-) group, which is more electron-withdrawing than the sulfanyl (-S-) group in 2-phenylsulfanylethanimidamide .
- Sulfenylating Reagents : The sulfanyl group in 2-phenylsulfanylethanimidamide may participate in sulfenylation reactions, akin to reagents discussed by Huang et al. (2019) and Taniguchi (2006), which transfer sulfur-containing groups to substrates .
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